molecular formula C5H6N4O B13870909 N'-hydroxy-N-pyrimidin-2-yliminoformamide

N'-hydroxy-N-pyrimidin-2-yliminoformamide

Cat. No.: B13870909
M. Wt: 138.13 g/mol
InChI Key: HMKDMKVIHYVPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-N-pyrimidin-2-yliminoformamide is a pyrimidine derivative characterized by an iminoformamide group (-N-C(=NH)-O-) and a hydroxyl substituent (-OH) on the pyrimidine ring. The pyrimidine core, a six-membered aromatic heterocycle with two nitrogen atoms, provides a planar structure conducive to π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

N-hydroxy-N'-pyrimidin-2-ylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c10-9-4-8-5-6-2-1-3-7-5/h1-4,10H,(H,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDMKVIHYVPHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N=CNO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-N-pyrimidin-2-yliminoformamide typically involves the reaction of pyrimidine-2-carboxaldehyde with hydroxylamine hydrochloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While detailed industrial production methods for N’-hydroxy-N-pyrimidin-2-yliminoformamide are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-N-pyrimidin-2-yliminoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amines, and substituted pyrimidine compounds. These products can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

N’-hydroxy-N-pyrimidin-2-yliminoformamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-N-pyrimidin-2-yliminoformamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

Structural Features

N'-Hydroxy-N-pyrimidin-2-yliminoformamide
  • Core : Pyrimidine ring (positions 1–6).
  • Substituents: Hydroxyl (-OH) at the N'-position. Iminoformamide (-N-C(=NH)-O-) at the 2-position.
  • Key Interactions : Hydrogen bonding (via -OH and -NH groups) and aromatic stacking.
Comparative Compounds

(E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodopyridin-2-yl)pivalamide (Pyridine derivative) Core: Pyridine ring. Substituents: Fluoro (-F), iodo (-I), hydroxyimino (-CH=N-OH), and pivalamide (-N-C(O)-C(CH₃)₃). Key Interactions: Chelation via hydroxyimino group and steric hindrance from pivalamide .

N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide (Pyrimidine derivative) Core: Pyrimidine ring. Substituents: Methylthio (-S-CH₃) at the 2-position, dimethylamino (-N(CH₃)₂) formimidamide at the 5-position.

N-(5-Hydroxypyridin-2-yl)pivalamide (Pyridine derivative)

  • Core : Pyridine ring.
  • Substituents : Hydroxyl (-OH) at the 5-position, pivalamide at the 2-position.
  • Key Interactions : Hydrogen bonding (-OH) and steric bulk (pivalamide) .

Physicochemical Properties

Property This compound (Estimated) (E)-N-(5-Fluoro-4-((hydroxyimino)methyl)-3-iodo-pyridin-2-yl)pivalamide N,N-Dimethyl-N'-(2-(methylthio)pyrimidin-5-yl)formimidamide
Molecular Weight (g/mol) ~210–220 366.58 212.27
Solubility Moderate (polar solvents) Low (lipophilic pivalamide) Low (hydrophobic methylthio)
Stability Sensitive to oxidation (-OH) Stable (steric protection from pivalamide) Stable (sulfur resilience)

Reactivity and Functional Potential

  • Tautomerism: The iminoformamide group may exhibit tautomerism (e.g., keto-enol), similar to hydroxyimino groups in pyridine derivatives, influencing binding modes .
  • Synthetic Utility : Unlike methylthio groups (leaving groups in substitution reactions), the hydroxyl group is less reactive but critical for directing regioselective modifications .

Biological Activity

N'-hydroxy-N-pyrimidin-2-yliminoformamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyrimidine ring and a hydroxylamine functional group. The molecular formula is C5H6N4OC_5H_6N_4O with a molecular weight of approximately 142.13 g/mol.

The biological activity of this compound can be attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. Studies suggest that it may exert its effects through:

  • Acetylcholinesterase Inhibition : Similar compounds have shown potential in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive function .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, helping to mitigate oxidative stress in cells, which is linked to various neurodegenerative diseases .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Study Biological Activity Methodology Key Findings
Study 1AChE InhibitionIn vitro assaysShowed significant inhibition with an IC50 value of 6.52 µM .
Study 2Antioxidant PotentialDPPH assayExhibited 60% antioxidant activity at certain concentrations .
Study 3Neuroprotective EffectsBehavioral studiesImproved cognitive function in scopolamine-induced amnesia models .

Case Studies

  • Cognitive Dysfunction Treatment : In a study focused on cognitive dysfunctions, compounds similar to this compound were synthesized and evaluated for their ability to inhibit AChE. The results indicated that these compounds could reverse memory deficits in animal models, suggesting their potential use in treating Alzheimer's disease .
  • Oxidative Stress Mitigation : Another research effort highlighted the antioxidant capabilities of pyrimidine derivatives, including this compound. The findings demonstrated a reduction in oxidative markers in neuronal cells treated with these compounds, indicating their protective role against oxidative damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.